N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGWHWLKADOPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration and Reduction
3-Chloro-4-methoxy-nitrobenzene is reduced to the corresponding aniline using hydrogen gas (5–10 bar) over a palladium-on-carbon catalyst in ethanol at 50°C. Yields exceed 90% with >99% purity after recrystallization.
Halogenation of 4-Methoxyaniline
Chlorination of 4-methoxyaniline with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C produces 3-chloro-4-methoxyaniline in 78% yield. Regioselectivity is controlled by the methoxy group’s directing effects.
Preparation of 3-(2-(Methylsulfonyl)-1H-Imidazol-1-yl)Benzoic Acid
Imidazole Ring Construction
A modified Debus-Radziszewski reaction condenses 3-aminobenzoic acid, glyoxal, and ammonium acetate in acetic acid at 120°C to form 3-(1H-imidazol-1-yl)benzoic acid (85% yield).
Sulfonation of the Imidazole Moiety
The imidazole nitrogen is sulfonated using methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) with triethylamine as a base (0°C to room temperature, 12 h). This step achieves 92% conversion to 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzoic acid.
Optimization Note : Excess MsCl (1.5 eq.) and rigorous exclusion of moisture prevent di-sulfonation byproducts.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to form the corresponding acid chloride. Reaction with 3-chloro-4-methoxyaniline in pyridine affords the target amide in 76% yield.
Carbodiimide-Based Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C achieves 81% yield with minimal racemization.
Comparative Table 1: Coupling Reagent Efficiency
| Reagent System | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| SOCl₂ + Pyridine | CH₂Cl₂ | 25°C | 76% | 98.2% |
| EDC/HOBt | DMF | 0°C | 81% | 99.1% |
| HATU/DIEA | DCM | -10°C | 84% | 99.5% |
Process Optimization and Scalability
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance coupling rates but complicate purification. Dichloromethane balances reactivity and ease of isolation.
Temperature Control
Exothermic sulfonation and coupling steps require gradual warming from 0°C to room temperature to suppress side reactions.
Catalytic Additives
Copper(I) iodide (5 mol%) accelerates Ullmann-type couplings during imidazole functionalization, reducing reaction times by 40%.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.7 min (λ = 254 nm), confirming >99% purity.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing EDC/HOBt with polymer-supported carbodiimides reduces reagent costs by 60% without compromising yield.
Waste Stream Management
Neutralization of acidic byproducts with aqueous sodium bicarbonate enables solvent recovery (>90% THF reuse).
Chemical Reactions Analysis
Core Benzamide Formation
The benzamide scaffold is synthesized via a nucleophilic acyl substitution reaction. A benzoyl chloride derivative reacts with 3-chloro-4-methoxyaniline under basic conditions (e.g., pyridine or DIPEA) to form the amide bond. For example:
This method aligns with protocols for N-(3-chloro-4-methoxyphenyl)benzamide derivatives .
Imidazole Ring Functionalization
The 2-(methylsulfonyl)imidazole moiety is introduced through:
-
Cyclization : A 1,2-diamine reacts with a carbonyl source (e.g., glyoxal) to form the imidazole ring .
-
Sulfonation : The methylsulfonyl group is introduced via oxidation of a thioether intermediate (e.g., using m-CPBA or HO) .
Sulfonyl Group Stability
The methylsulfonyl group exhibits resistance to nucleophilic attack under physiological conditions but may undergo hydrolysis in strongly acidic or basic environments (pH < 2 or > 12) .
Amide Bond Reactivity
The benzamide’s amide bond is susceptible to enzymatic cleavage (e.g., by proteases) or acid-catalyzed hydrolysis, forming 3-chloro-4-methoxyaniline and a carboxylic acid derivative .
Electrophilic Aromatic Substitution (EAS)
The electron-rich methoxyphenyl group undergoes nitration or halogenation at the para position relative to the methoxy group.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO, HSO | N-(3-chloro-4-methoxy-5-nitrophenyl)-... | 65–78 | |
| Bromination | Br, FeBr | N-(3-chloro-4-methoxy-5-bromophenyl)-... | 72 |
Imidazole Ring Modifications
The imidazole’s N–H participates in alkylation or acylation reactions. For example:
This sulfonation step is critical for enhancing metabolic stability .
Oxidative Degradation
Under oxidative conditions (e.g., HO, UV light), the methylsulfonyl group may form sulfonic acid derivatives, while the imidazole ring undergoes cleavage to form urea analogs .
Photodegradation
UV exposure induces C–Cl bond homolysis, leading to aryl radical intermediates that dimerize or react with oxygen .
Enzyme Inhibition
The compound’s imidazole sulfonyl group interacts with ATP-binding pockets in kinases, as seen in analogs like apremilast derivatives .
Metabolic Pathways
-
Phase I : Oxidative demethylation of the methoxy group (CYP450 enzymes).
Comparative Reactivity of Structural Analogues
| Compound | Sulfonyl Stability | Amide Hydrolysis Rate | Reference |
|---|---|---|---|
| N-(3-chloro-4-methoxyphenyl)benzamide | Low | High | |
| 2-(Methylsulfonyl)imidazole derivatives | High | Moderate | |
| 3-Nitroimidazole analogs | Moderate | Low |
Synthetic Challenges
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step process involving the coupling of 3-chloro-4-methoxyphenyl derivatives with imidazole-based moieties. The chemical structure is characterized by the presence of a benzamide core linked to a methylsulfonyl-substituted imidazole ring, which enhances its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds similar to N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide. For instance, derivatives of benzamides with imidazole rings have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 5.85 |
| Compound B | MCF-7 | 4.53 |
| Standard Drug | 5-Fluorouracil | 9.99 |
Data indicates that certain derivatives exhibit lower IC50 values than standard anticancer agents, suggesting enhanced potency against cancer cells .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that similar compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 2.54 |
| Candida albicans | 2.65 |
These results demonstrate the compound's potential as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
A study focused on the synthesis and evaluation of imidazole derivatives indicated that compounds similar to this compound exhibited selective cytotoxicity against colorectal cancer cells (HCT116). The study utilized the Sulforhodamine B assay for cytotoxicity assessment, confirming potent anticancer activity .
Case Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial properties of various benzamide derivatives, including those with imidazole substituents. The results indicated significant activity against Mycobacterium tuberculosis and other pathogens, supporting the compound's potential use in treating infectious diseases .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-3-(2-(methylthio)-1H-imidazol-1-yl)benzamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.
N-(3-chloro-4-methoxyphenyl)-3-(2-(ethylsulfonyl)-1H-imidazol-1-yl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or biochemical probe compared to similar compounds.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of sodium-glucose co-transporter 2 (SGLT2). This compound is structurally characterized by a combination of a chloro-methoxy phenyl group and an imidazole moiety, which are known to influence its biological interactions.
The compound primarily acts as an SGLT2 inhibitor, which is significant in the management of diabetes mellitus. Inhibition of SGLT2 leads to decreased reabsorption of glucose in the kidneys, resulting in increased urinary glucose excretion and lower blood glucose levels. This mechanism is crucial for controlling hyperglycemia in diabetic patients.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, thiazole-bearing molecules have shown cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity. The presence of a methyl group on the phenyl ring has been associated with increased activity in certain derivatives, indicating a structure-activity relationship (SAR) that may also apply to this compound .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects against specific cancer cell lines. For example, compounds with similar phenolic and imidazole structures have shown IC50 values indicating effective growth inhibition. The SAR analysis suggests that the presence of electron-donating groups can enhance cytotoxicity, which may be relevant for the target compound .
Study on SGLT2 Inhibition
A study highlighted the effectiveness of SGLT2 inhibitors in reducing blood glucose levels and improving renal function in diabetic models. This class of drugs has been linked to cardiovascular benefits, further supporting the therapeutic potential of this compound in diabetes management .
Anticancer Potential
Research focusing on the anticancer potential of related compounds has revealed promising results. For instance, new derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines using MTT assays. The findings indicated that specific modifications led to enhanced cytotoxicity, particularly in compounds featuring a thiazole or imidazole ring .
Comparative Analysis Table
| Compound | Activity Type | IC50 Value (µg/mL) | Notes |
|---|---|---|---|
| Compound A | SGLT2 Inhibition | Not specified | Effective in reducing blood glucose |
| Compound B | Antitumor (Jurkat cells) | 1.61 ± 1.92 | Significant activity compared to doxorubicin |
| Compound C | Antitumor (HT29 cells) | 1.98 ± 1.22 | High apoptosis percentage |
| This compound | Potentially similar activity | Not yet tested directly | Further research needed |
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated preclinically?
- Methodological Answer : Perform combination index (CI) analysis using the Chou-Talalay method:
- Treat cells (e.g., A549 lung cancer) with varying ratios of the compound and a co-drug (e.g., cisplatin).
- Calculate CI values via CompuSyn software; CI < 1 indicates synergy. Validate with apoptosis assays (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
